molecular formula C17H14ClNO B6596462 3-Benzyl-2-chloro-6-methoxyquinoline CAS No. 918518-74-8

3-Benzyl-2-chloro-6-methoxyquinoline

Cat. No. B6596462
CAS RN: 918518-74-8
M. Wt: 283.7 g/mol
InChI Key: VKROLEQJNDAHLE-UHFFFAOYSA-N
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Description

3-Benzyl-2-chloro-6-methoxyquinoline is a quinoline derivative . It has a molecular formula of C17H14ClNO . This compound can be used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. The method includes the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound. Finally, this compound reacts with sodium methoxide to generate this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system with a benzyl group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with phosphorus oxychloride, N, N-dimethylformamide, phenylpropionyl chloride, and sodium methoxide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.752 Da . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 3-Benzyl-2-chloro-6-methoxyquinoline is synthesized through multi-step processes, often involving substitution, nitration, reduction, cyclization, and chlorination. These synthesis techniques are crucial for creating aryl quinoline compounds, which are significant in various chemical research areas (Wang et al., 2015).
  • Crystal Structure Analysis : The molecular structures of compounds like this compound are analyzed using X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. Such studies provide insights into their crystallographic and conformational properties (Zhou et al., 2022).

Biological Applications

  • Antimicrobial Properties : Some derivatives of this compound exhibit notable antimicrobial activities, making them potential candidates for developing new antibacterial agents (Shaikh, 2013).
  • Antimalarial Activity : Derivatives of this compound, particularly those bearing the quinoline moiety, have been synthesized and evaluated for antimalarial activity, showing promise in malaria treatment research (Alam et al., 2011).

Advanced Material Research

  • Fluorescence Properties : Quinoline derivatives, including those related to this compound, are studied for their fluorescence properties. Such studies are important for developing materials with specific light-emitting characteristics (Enoua et al., 2009).
  • Photoelectric Applications : The synthesis of π-conjugated polymers using quinoline derivatives opens avenues in photoelectric research. These materials are explored for their potential in detecting metal ions and applications in biological systems (Deng et al., 2017).

properties

IUPAC Name

3-benzyl-2-chloro-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKROLEQJNDAHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732042
Record name 3-Benzyl-2-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918518-74-8
Record name 3-Benzyl-2-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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